2-Bromo-1-(3-methoxyphenyl)ethanone

Catalog No.
S663298
CAS No.
5000-65-7
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-methoxyphenyl)ethanone

CAS Number

5000-65-7

Product Name

2-Bromo-1-(3-methoxyphenyl)ethanone

IUPAC Name

2-bromo-1-(3-methoxyphenyl)ethanone

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

IOOHBIFQNQQUFI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CBr

Synonyms

3’-Methoxyphenacyl Bromide; 2-Bromo-1-(3-methoxyphenyl)ethanone; 3-Methoxyphenacyl Bromide; NSC 405833;

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr

The exact mass of the compound 2-Bromo-1-(3-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405833. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7), also known as 3'-methoxyphenacyl bromide, is a highly reactive alpha-bromoketone utilized extensively as a bifunctional building block and an analytical derivatization reagent. Characterized by its meta-methoxy substituted phenyl ring and an electrophilic alpha-carbon, it serves as a critical precursor in the Hantzsch synthesis of thiazoles and imidazoles. In bioanalytical workflows, it is the industry-standard alkylating agent for the rapid stabilization of transient thiol-containing active metabolites, such as those of clopidogrel and prasugrel, in human plasma. As a crystalline solid with a melting point of 60–64 °C, it offers favorable handling characteristics for both bench-scale research and bulk pharmaceutical manufacturing compared to more volatile phenacyl halides[1].

Substituting 2-bromo-1-(3-methoxyphenyl)ethanone with its para-isomer or unsubstituted phenacyl bromide fundamentally alters both reaction kinetics and analytical detection profiles. In bioanalytical derivatization, the meta-methoxy group provides critical inductive electron withdrawal, maintaining high electrophilicity at the alpha-carbon for rapid thiol trapping. Conversely, the para-methoxy isomer donates electron density via resonance, deactivating the alpha-carbon and leading to incomplete stabilization of highly reactive metabolites before they degrade. Furthermore, in downstream mass spectrometry (LC-MS/MS), the specific fragmentation pattern and ionization efficiency imparted by the meta-methoxybenzyl moiety cannot be replicated by unsubstituted analogs, leading to calibration failures and reduced assay sensitivity. Replacing the bromide leaving group with a chloride analog drastically reduces nucleophilic substitution rates, requiring harsher reaction conditions that degrade sensitive pharmaceutical intermediates [1].

Accelerated Thiol Trapping Kinetics via Meta-Methoxy Inductive Effects

In the stabilization of transient thiol metabolites (e.g., clopidogrel active metabolites) in human plasma, the electrophilicity of the derivatizing agent is paramount. The meta-methoxy group of 2-bromo-1-(3-methoxyphenyl)ethanone exerts an electron-withdrawing inductive effect (Hammett σ_m = +0.12), enhancing the susceptibility of the alpha-carbon to nucleophilic attack. In contrast, the para-methoxy isomer (Hammett σ_p = -0.27) donates electron density through resonance, deactivating the site. This +0.39 Hammett unit differential translates to significantly faster SN2 reaction rates for the meta-isomer, ensuring complete trapping of the unstable thiol before oxidative degradation occurs[1].

Evidence DimensionHammett substituent constant (indicator of alpha-carbon electrophilicity)
Target Compound Dataσ_m = +0.12 (electron withdrawing, promoting rapid SN2)
Comparator Or Baseline2-Bromo-1-(4-methoxyphenyl)ethanone (para-isomer): σ_p = -0.27 (electron donating)
Quantified Difference0.39 Hammett unit difference favoring faster nucleophilic substitution
ConditionsAqueous/plasma matrices for bioanalytical derivatization

Rapid reaction kinetics are critical to prevent the degradation of unstable active metabolites during plasma sample processing.

Leaving Group Efficacy in Hantzsch Thiazole Synthesis

When synthesizing complex 4-(3-methoxyphenyl)thiazole derivatives, the choice of the alpha-haloketone dictates the process yield and required reaction conditions. 2-Bromo-1-(3-methoxyphenyl)ethanone utilizes the highly polarizable bromide leaving group, allowing cyclocondensation with thioamides to proceed efficiently in refluxing ethanol (e.g., 6 hours). Substituting this with the corresponding alpha-chloro ketone (2-chloro-1-(3-methoxyphenyl)ethanone) typically reduces yields from >80% to <50% and requires extended heating (>12 hours) due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond [1].

Evidence DimensionTypical Hantzsch synthesis yield and reaction time
Target Compound Data>80% yield, ~6 hours (C-Br bond cleavage)
Comparator Or Baseline2-Chloro-1-(3-methoxyphenyl)ethanone: <50% yield, >12 hours (C-Cl bond cleavage)
Quantified Difference>30% absolute yield increase and 50% reduction in reaction time
ConditionsRefluxing ethanol with thioamide precursors

Higher yields and milder conditions reduce the cost of goods and prevent the degradation of complex, sensitive thioamide precursors.

Solid-State Handling and Reduced Volatility

Alpha-bromoketones are notorious for their lachrymatory properties and handling hazards. 2-Bromo-1-(3-methoxyphenyl)ethanone exists as a crystalline solid with a melting point of 60–64 °C, which significantly reduces its vapor pressure at ambient temperatures. In comparison, unsubstituted 2-bromoacetophenone has a lower melting point (~50 °C) and exhibits much higher volatility, acting as a severe lachrymator. The solid state and higher melting point of the 3'-methoxy derivative enable precise stoichiometric weighing and safer bulk transfer in manufacturing environments without the need for extreme vapor control measures .

Evidence DimensionMelting point and ambient physical state
Target Compound Data60–64 °C (Stable crystalline solid)
Comparator Or Baseline2-Bromoacetophenone: ~50 °C (Higher volatility, severe lachrymator)
Quantified Difference10–14 °C higher melting point, reducing ambient vapor pressure
ConditionsStandard laboratory and bulk manufacturing handling (20–25 °C)

Solid-state stability and reduced volatility lower the requirement for specialized PPE and vapor containment during scale-up.

Bioanalytical Stabilization of Thienopyridine Metabolites

Due to its optimized alpha-carbon electrophilicity and specific MS/MS fragmentation profile, this compound is the industry-standard derivatizing agent for stabilizing the highly reactive free thiol metabolites of clopidogrel and prasugrel in human plasma for pharmacokinetic quantification [1].

Precursor for Dopamine D4 Receptor Ligands

The meta-methoxy group provides essential steric and electronic properties for downstream receptor binding. It is specifically procured for the Hantzsch synthesis of 4-(3-methoxyphenyl)thiazole pharmacophores in the development of selective neurological drugs [2].

Building Block for Custom Imidazole and Oxazole Libraries

Leveraging its excellent leaving group (bromide) and solid-state handling advantages, it is utilized in parallel synthesis workflows to generate libraries of meta-methoxy substituted heterocycles for high-throughput screening in agrochemical and pharmaceutical discovery .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5000-65-7

Wikipedia

2-Bromo-3'-methoxyacetophenone

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